4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of 4-sulfophenol with 1,10-dibromodecane, followed by the reaction with sodium benzenesulfonate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, affecting their folding and stability.
Comparison with Similar Compounds
Similar Compounds
4-((10-(4-Sulfophenyl)decoxy)decyl)benzenesulfonic acid: Similar structure but with different alkyl chain length.
1,10-Bis(4-sulfophenoxy)decane: Similar functional groups but different overall structure.
Uniqueness
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is unique due to its specific combination of sulfonic acid groups and a long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes .
Properties
CAS No. |
61575-07-3 |
---|---|
Molecular Formula |
C22H30O8S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |
InChI |
InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |
InChI Key |
DKEYFPUXDZCQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.